molecular formula C16H28O2 B14417168 16-Methyl-1-oxacyclohexadec-3-EN-2-one CAS No. 87227-40-5

16-Methyl-1-oxacyclohexadec-3-EN-2-one

Cat. No.: B14417168
CAS No.: 87227-40-5
M. Wt: 252.39 g/mol
InChI Key: QBZBIKBKYQDPTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Methyl-1-oxacyclohexadec-3-EN-2-one typically involves the cyclization of long-chain hydroxy acids or their derivatives. One common method is the lactonization of 16-hydroxyhexadecanoic acid under acidic conditions . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

16-Methyl-1-oxacyclohexadec-3-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

16-Methyl-1-oxacyclohexadec-3-EN-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 16-Methyl-1-oxacyclohexadec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Methyl-1-oxacyclohexadec-3-EN-2-one is unique due to its specific ring size, methyl substitution, and double bond position.

Properties

CAS No.

87227-40-5

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

16-methyl-1-oxacyclohexadec-3-en-2-one

InChI

InChI=1S/C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h12,14-15H,2-11,13H2,1H3

InChI Key

QBZBIKBKYQDPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCC=CC(=O)O1

Origin of Product

United States

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